
6-Propylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propylpyridine-3-carbonitrile (PPNC) is a chemical compound that belongs to the class of pyridine derivatives. It is an important molecule in the field of medicinal chemistry due to its potential therapeutic applications. PPNC has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
科学的研究の応用
6-Propylpyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. 6-Propylpyridine-3-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-Propylpyridine-3-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
作用機序
The mechanism of action of 6-Propylpyridine-3-carbonitrile is not fully understood. However, it has been proposed that 6-Propylpyridine-3-carbonitrile exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 6-Propylpyridine-3-carbonitrile has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
生化学的および生理学的効果
6-Propylpyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 6-Propylpyridine-3-carbonitrile has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-Propylpyridine-3-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
6-Propylpyridine-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations associated with the use of 6-Propylpyridine-3-carbonitrile in lab experiments. 6-Propylpyridine-3-carbonitrile is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, 6-Propylpyridine-3-carbonitrile has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for research on 6-Propylpyridine-3-carbonitrile. One area of research could focus on improving the water-solubility of 6-Propylpyridine-3-carbonitrile, which would make it easier to administer in certain experiments. Another area of research could focus on studying the in vivo effects of 6-Propylpyridine-3-carbonitrile, which would provide a better understanding of its potential therapeutic applications. Additionally, future research could investigate the potential of 6-Propylpyridine-3-carbonitrile as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 6-Propylpyridine-3-carbonitrile is a chemical compound that has potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-diabetic effects and has been extensively studied for its biological activities. 6-Propylpyridine-3-carbonitrile can be synthesized through a multi-step process and has advantages and limitations for lab experiments. Future research on 6-Propylpyridine-3-carbonitrile could focus on improving its water-solubility, studying its in vivo effects, and investigating its potential as a treatment for other diseases.
合成法
6-Propylpyridine-3-carbonitrile can be synthesized through a multi-step process. The first step involves the reaction of 3-pyridinecarbonitrile with propylmagnesium bromide to obtain 6-propylpyridine-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia to form 6-Propylpyridine-3-carbonitrile.
特性
IUPAC Name |
6-propylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-3-9-5-4-8(6-10)7-11-9/h4-5,7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXNPNZXKKQJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylpyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

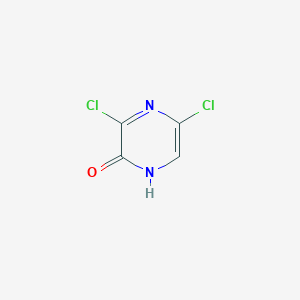
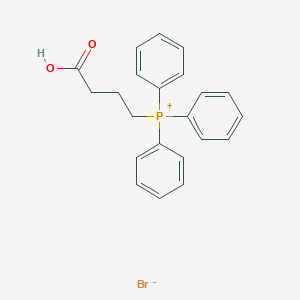

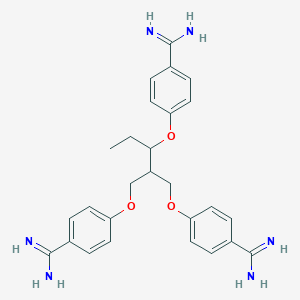
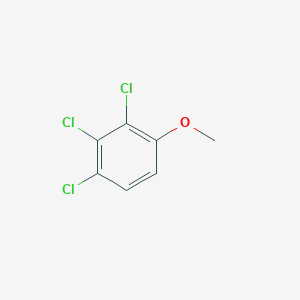
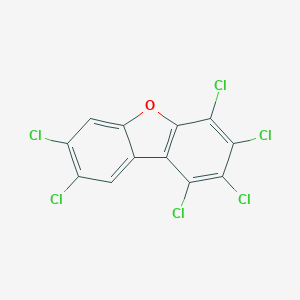
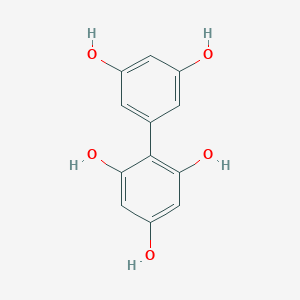
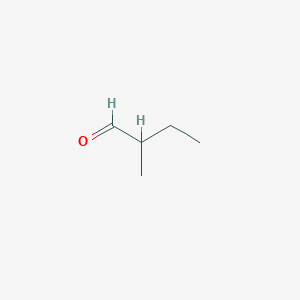
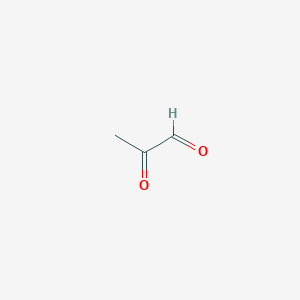
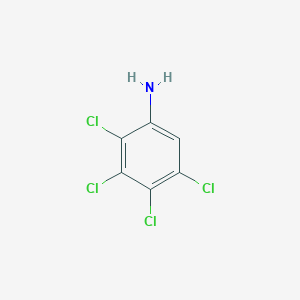
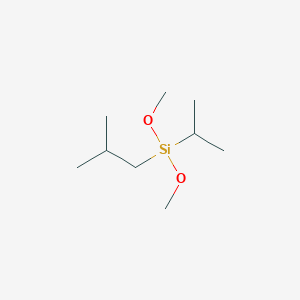
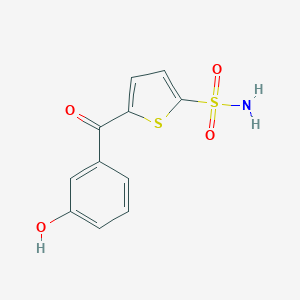
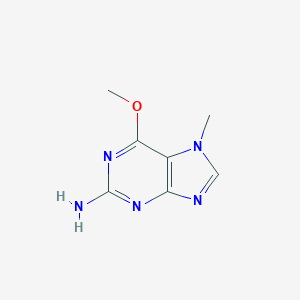
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)